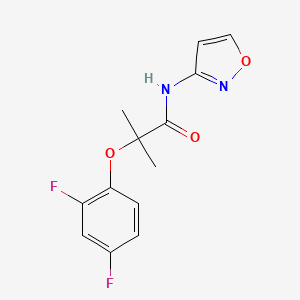

![molecular formula C12H10N2O2 B5141297 [2-(2-hydroxyethoxy)benzylidene]malononitrile](/img/structure/B5141297.png)

[2-(2-hydroxyethoxy)benzylidene]malononitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

[2-(2-hydroxyethoxy)benzylidene]malononitrile, also known as CS gas, is a chemical compound that is widely used as a riot control agent. It is a non-lethal weapon that is used by law enforcement agencies to disperse crowds and control riots. CS gas is a colorless solid that is soluble in water and has a pungent odor.

Mécanisme D'action

The mechanism of action of [2-(2-hydroxyethoxy)benzylidene]malononitrile gas involves the activation of sensory neurons in the eyes, nose, and throat. This compound gas causes irritation and inflammation in these areas, leading to tearing, coughing, and difficulty breathing. This compound gas also activates pain receptors in the skin, causing a burning sensation.

Biochemical and Physiological Effects:

This compound gas has been shown to cause oxidative stress in the body, leading to the production of reactive oxygen species and inflammation. This compound gas exposure has been linked to respiratory symptoms, including coughing, wheezing, and shortness of breath. It can also cause skin irritation and burning.

Avantages Et Limitations Des Expériences En Laboratoire

[2-(2-hydroxyethoxy)benzylidene]malononitrile gas is a widely used chemical irritant that is readily available and relatively inexpensive. It is a useful tool for investigating the effects of chemical irritants on the human body. However, this compound gas has limitations as a research tool, as it can cause significant discomfort and potential harm to study participants.

Orientations Futures

Future research on [2-(2-hydroxyethoxy)benzylidene]malononitrile gas should focus on developing safer and more effective non-lethal weapons for riot control. There is also a need for further research on the long-term effects of this compound gas exposure on respiratory function, inflammation, and oxidative stress. Additionally, there is a need for research on the effects of this compound gas on vulnerable populations, such as children, pregnant women, and individuals with pre-existing respiratory conditions.

Méthodes De Synthèse

The synthesis of [2-(2-hydroxyethoxy)benzylidene]malononitrile gas involves the reaction between 2-chlorobenzaldehyde and malononitrile in the presence of a base catalyst. The reaction produces a yellow solid that is purified by recrystallization. The yield of the synthesis is around 60-70%.

Applications De Recherche Scientifique

[2-(2-hydroxyethoxy)benzylidene]malononitrile gas has been extensively studied for its use as a non-lethal weapon for riot control. It has also been used in scientific research to study the effects of chemical irritants on the human body. This compound gas is used in animal studies to investigate the effects of chemical irritants on respiratory function, inflammation, and oxidative stress.

Propriétés

IUPAC Name |

2-[[2-(2-hydroxyethoxy)phenyl]methylidene]propanedinitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c13-8-10(9-14)7-11-3-1-2-4-12(11)16-6-5-15/h1-4,7,15H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKZVHKCQUHCUAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=C(C#N)C#N)OCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-chlorophenyl)ethyl]-5-(4-fluorophenyl)-1,2,4-triazin-3-amine](/img/structure/B5141218.png)

![N-{3-[N-({1-[(pentamethylphenyl)sulfonyl]-4-piperidinyl}carbonyl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B5141227.png)

![sodium 2-[(3-pyridinylcarbonyl)amino]propanoate](/img/structure/B5141245.png)

![4-[4-(benzyloxy)benzylidene]-3-phenyl-5(4H)-isoxazolone](/img/structure/B5141251.png)

![3-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5141259.png)

![N-[(2-benzoyl-1,2,3,4-tetrahydro-1-isoquinolinyl)methyl]benzamide](/img/structure/B5141260.png)

![4-butoxy-N-{[(4-chlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5141264.png)

![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-(3-methoxypropyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5141266.png)

![2-cyano-N-methyl-3-[5-(phenylthio)-2-furyl]acrylamide](/img/structure/B5141275.png)

![1-(4-chlorophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5141305.png)

![1-(4-fluorophenyl)-4-{1-[3-(2-furyl)benzoyl]-3-piperidinyl}piperazine](/img/structure/B5141317.png)